molecular formula C10H17N3 B3383849 4-(3,5-Dimethyl-1-pyrazolyl)piperidine CAS No. 503148-84-3

4-(3,5-Dimethyl-1-pyrazolyl)piperidine

Cat. No. B3383849
CAS RN: 503148-84-3
M. Wt: 179.26 g/mol
InChI Key: FQZTWNZHVZBCNG-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethyl-1-pyrazolyl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . This compound is likely to be used as an intermediate in pharmaceutical production .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-(3,5-Dimethyl-1-pyrazolyl)piperidine”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis method is the 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides, which can yield pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethyl-1-pyrazolyl)piperidine” consists of a piperidine ring and a pyrazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole derivatives, such as “4-(3,5-Dimethyl-1-pyrazolyl)piperidine”, can undergo various chemical reactions. For instance, their reactions with primary amines can lead to the formation of corresponding enamino nitriles . Additionally, hydrazine hydrate can act in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Related pyrazole-bearing compounds have been shown to have antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may have similar properties, which could impact its bioavailability.

Result of Action

Related compounds have shown significant inhibitory activity in certain assays , suggesting that 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may have similar effects.

Action Environment

The stability of related compounds has been studied, with decomposition temperatures ranging from 171 to 270 °c . This suggests that 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may have similar stability characteristics, and its action and efficacy may be influenced by environmental factors such as temperature.

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-7-9(2)13(12-8)10-3-5-11-6-4-10/h7,10-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZTWNZHVZBCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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